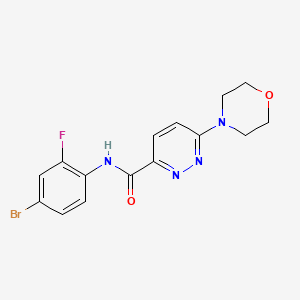

N-(4-bromo-2-fluorophenyl)-6-morpholinopyridazine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-bromo-2-fluorophenyl)-6-morpholinopyridazine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromine and fluorine-substituted phenyl ring, a morpholine ring, and a pyridazine carboxamide group

Mecanismo De Acción

Mode of Action

Vandetanib, a structurally similar compound, is an oral once-daily kinase inhibitor . It is approved by the FDA to treat nonresectable, locally advanced, or metastatic medullary thyroid cancer in adult patients .

Biochemical Pathways

Vandetanib, a structurally similar compound, is known to inhibit VEGFR, EGFR, and RET signaling .

Pharmacokinetics

A study on zd6474 (also known as vandetanib), a structurally similar compound, showed that it is extensively distributed to tissues, with liver and lung accumulating high concentrations . The primary method of drug elimination is unchanged in the feces .

Result of Action

Vandetanib, a structurally similar compound, is known to have antiangiogenic and antitumor activity .

Análisis Bioquímico

Biochemical Properties

The biochemical properties of N-(4-bromo-2-fluorophenyl)-6-morpholinopyridazine-3-carboxamide would depend on its specific interactions with enzymes, proteins, and other biomolecules. Unfortunately, as of 2021, there is no specific data available on these interactions .

Cellular Effects

The effects of this compound on cells would depend on its specific mechanism of action. As of 2021, there is no specific data available on its cellular effects .

Molecular Mechanism

As of 2021, there is no specific data available on its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

As of 2021, there is no specific data available on the effects of different dosages of this compound in animal models .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-fluorophenyl)-6-morpholinopyridazine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Bromination and Fluorination: The initial step involves the bromination and fluorination of a phenyl ring to obtain 4-bromo-2-fluorophenyl derivatives.

Formation of Pyridazine Ring: The next step involves the formation of the pyridazine ring through cyclization reactions.

Morpholine Introduction: Morpholine is then introduced into the structure through nucleophilic substitution reactions.

Carboxamide Formation: Finally, the carboxamide group is introduced through amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.

Análisis De Reacciones Químicas

Types of Reactions

N-(4-bromo-2-fluorophenyl)-6-morpholinopyridazine-3-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Substitution: The bromine and fluorine atoms in the phenyl ring can undergo substitution reactions with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can result in various substituted derivatives.

Aplicaciones Científicas De Investigación

N-(4-bromo-2-fluorophenyl)-6-morpholinopyridazine-3-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Comparación Con Compuestos Similares

Similar Compounds

- N-(4-bromo-2-fluorophenyl)-2-nitrobenzenesulfonamide

- 4-bromo-2-fluorobiphenyl

Uniqueness

N-(4-bromo-2-fluorophenyl)-6-morpholinopyridazine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse modifications, making it a valuable compound in various fields of research.

Actividad Biológica

N-(4-bromo-2-fluorophenyl)-6-morpholinopyridazine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including antibacterial properties, molecular interactions, and pharmacokinetic profiles, supported by various studies and data.

Chemical Structure and Synthesis

The compound this compound features a morpholine ring attached to a pyridazine core, which is substituted with a 4-bromo-2-fluorophenyl group. This unique structure is synthesized through several methods, including palladium-catalyzed reactions that facilitate the formation of carbon-carbon bonds, crucial for developing biologically active derivatives.

Antibacterial Properties

Recent studies have highlighted the antibacterial efficacy of this compound against various drug-resistant bacteria. The compound exhibited potent activity against strains such as Acinetobacter baumannii and Klebsiella pneumoniae, which are known for their resistance to multiple antibiotics.

In vitro assays employing the agar well diffusion method demonstrated that this compound significantly inhibited bacterial growth. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values were determined, showcasing its effectiveness:

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Acinetobacter baumannii | 12.5 | 25 |

| Klebsiella pneumoniae | 25 | 50 |

| Staphylococcus aureus | 6.25 | 12.5 |

These results indicate that this compound could serve as a promising candidate for further development as an antibacterial agent.

Molecular docking studies have elucidated the binding interactions between the compound and target proteins involved in bacterial resistance mechanisms. The analysis revealed strong hydrogen bonding and hydrophobic interactions with critical amino acids in the active sites of resistance proteins, enhancing the understanding of how this compound exerts its antibacterial effects.

Case Studies and Research Findings

- Case Study on Drug Resistance : A study investigated the efficacy of this compound against NDM-positive A. baumannii. The findings indicated that this compound could potentially act as a carbapenem adjuvant, restoring sensitivity to otherwise resistant strains.

- Pharmacokinetic Profile : Preliminary pharmacokinetic studies showed that after oral administration, the compound maintained effective blood levels for several hours, suggesting good absorption and bioavailability. A dosage of 10 mg/kg resulted in plasma concentrations exceeding therapeutic thresholds.

- Safety Profile : Toxicity assessments indicated that this compound exhibited a favorable safety margin in animal models, with no significant adverse effects observed at therapeutic doses.

Propiedades

IUPAC Name |

N-(4-bromo-2-fluorophenyl)-6-morpholin-4-ylpyridazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrFN4O2/c16-10-1-2-12(11(17)9-10)18-15(22)13-3-4-14(20-19-13)21-5-7-23-8-6-21/h1-4,9H,5-8H2,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVSVVTARQQMEBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NN=C(C=C2)C(=O)NC3=C(C=C(C=C3)Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrFN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.